molecular formula C24H17Cl2N3O4 B1246463 lynamicin D

lynamicin D

Numéro de catalogue: B1246463
Poids moléculaire: 482.3 g/mol
Clé InChI: YYBKJQDTRQASSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

lynamicin D is a natural product found in Micromonosporaceae, Streptomyces, and Actinomyces with data available.

Applications De Recherche Scientifique

Antimicrobial Properties

Lynamicin D has demonstrated notable antimicrobial activity against various pathogens, including resistant strains of bacteria. The compound's efficacy is particularly pronounced against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus (VRE)
  • Other Gram-positive bacteria

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus0.13–0.255 μg/mL
Vancomycin-resistant EnterococcusNot specified
StreptococciModerate activity
Haemophilus speciesModerate activity

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics, especially in treating infections caused by multidrug-resistant organisms .

Molecular Biology Applications

Recent studies have revealed that this compound can modulate pre-mRNA splicing. This effect is primarily attributed to its influence on the levels of SR protein kinase 1 (SRPK1), a key enzyme involved in splicing processes. The modulation of splicing by this compound indicates its potential utility in research settings to study gene expression and regulation .

Case Study: Splicing Modulation

In a study examining the effects of this compound on cell viability and splicing, researchers found that while the compound had a minor impact on cell viability, it significantly altered splicing patterns by affecting SRPK1 levels. This opens avenues for using this compound as a tool in molecular biology to explore splicing mechanisms further .

Drug Discovery and Development

This compound has been evaluated for its interaction with various drug target enzymes through in silico molecular docking studies. These studies have identified this compound as a potent inhibitor of several key enzymes, including:

  • Topoisomerase II
  • Cathepsin K
  • Cytochrome P4503A4
  • Aromatase P450
  • Protein Kinase
  • Histone Deacetylase

These interactions suggest that this compound could serve as a scaffold for developing new therapeutics targeting these enzymes .

Table 2: Enzyme Inhibition Potential of this compound

EnzymeInhibition Type
Topoisomerase IIPotent inhibitor
Cathepsin KPotent inhibitor
Cytochrome P4503A4Potent inhibitor
Aromatase P450Potent inhibitor
Protein KinasePotent inhibitor
Histone DeacetylasePotent inhibitor

Synthetic Approaches and Analog Development

The total synthesis of this compound has been achieved through various methods, including biomimetic approaches that utilize oxidative spirocyclization techniques. These synthetic methods not only facilitate the production of this compound but also allow for the development of analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties .

Analyse Des Réactions Chimiques

Oxidative Reactions

Lynamicin D undergoes oxidative modifications that influence its antimicrobial activity:

  • H₂O₂-Mediated Oxidation : In cellular environments, H₂O₂ triggers cleavage of phenylboronic acid (PBA) groups, releasing active intermediates. This reaction is pH-dependent, occurring preferentially in cytosolic conditions (pH 7.4) over endosomal compartments (pH 5.0–6.0) .

  • Side-Chain Oxidation : The methyl ester substituents on the pyrrole ring are susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄) .

Hydrolysis and Esterification

The ester bonds in this compound participate in reversible hydrolysis:

ConditionOutcome
Acidic (pH < 5)Ester hydrolysis to carboxylic acids
Basic (pH > 8)Saponification to carboxylate salts
Enzymatic (esterases)Bioactivation via hydrolysis

Re-esterification can be achieved using DIC/DMAP coupling agents, restoring antimicrobial potency .

Cross-Coupling Modifications

This compound’s halogenated indole rings enable further functionalization:

  • Buchwald-Hartwig Amination : Substitutes chlorine atoms with amines at C-5/C-6 positions, altering solubility and target affinity .

  • Sonogashira Coupling : Introduces alkynyl groups to the pyrrole nitrogen, enhancing membrane permeability.

Biological Activation via O,N-Acyl Shift

In cellular environments, this compound undergoes an O,N-acyl rearrangement, converting ester-linked side chains to amide bonds. This shift is critical for binding SRPK1 kinase, a target in pre-mRNA splicing modulation :

Mechanistic Steps :

  • Nucleophilic attack by cellular amines on the ester carbonyl.

  • Formation of a tetrahedral intermediate.

  • Rearrangement to a stable amide linkage, confirmed by HPLC and fluorescence assays .

Photochemical Degradation

Exposure to UV light (λ = 254–365 nm) induces:

  • Dechlorination : Loss of chlorine atoms at C-5/C-6, reducing antimicrobial efficacy.

  • Pyrrole Ring Opening : Forms non-cyclic byproducts detectable via LC-MS .

Supramolecular Assembly

In aqueous solutions, this compound self-assembles into helical fibrils driven by π-π stacking and hydrophobic interactions. CD spectroscopy reveals:

  • Ellipticity Peaks : Negative at 218 nm, positive at 206 nm.

  • Critical Assembly Concentration : 50–75 μM, pH-dependent .

Propriétés

Formule moléculaire

C24H17Cl2N3O4

Poids moléculaire

482.3 g/mol

Nom IUPAC

dimethyl 3,4-bis(5-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C24H17Cl2N3O4/c1-32-23(30)21-19(15-9-27-17-5-3-11(25)7-13(15)17)20(22(29-21)24(31)33-2)16-10-28-18-6-4-12(26)8-14(16)18/h3-10,27-29H,1-2H3

Clé InChI

YYBKJQDTRQASSS-UHFFFAOYSA-N

SMILES canonique

COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=C2C=C(C=C3)Cl)C4=CNC5=C4C=C(C=C5)Cl

Synonymes

lynamicin D

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lynamicin D
Reactant of Route 2
lynamicin D
Reactant of Route 3
lynamicin D
Reactant of Route 4
lynamicin D
Reactant of Route 5
lynamicin D
Reactant of Route 6
Reactant of Route 6
lynamicin D

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.